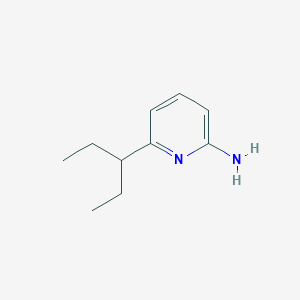

6-(Pentan-3-yl)pyridin-2-amine

描述

Overview of Aminopyridine Scaffolds in Chemical and Biological Contexts

Aminopyridines are a class of organic compounds characterized by a pyridine (B92270) ring substituted with one or more amino groups. rsc.org This structural motif is of great interest in medicinal chemistry due to its ability to interact with various biological targets. rsc.org The nitrogen atom in the pyridine ring and the exocyclic amino group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes in biological systems. tandfonline.com

The aminopyridine scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org Compounds containing this moiety have shown a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. tandfonline.comnih.govrsc.org The versatility of the aminopyridine core allows for the synthesis of large libraries of derivatives with diverse substitution patterns, enabling the fine-tuning of their physicochemical and pharmacological properties. nih.gov

Structural Classification and Significance of 6-(Pentan-3-yl)pyridin-2-amine within Pyridine Derivatives

This compound belongs to the family of 2-aminopyridines, where the amino group is located at the C2 position of the pyridine ring. The compound is further substituted at the C6 position with a pentan-3-yl group.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 89226-80-2 |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Appearance | Typically a colorless to pale yellow liquid or solid |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water. evitachem.com |

The presence of the alkyl substituent at the C6 position is significant as it can influence the compound's lipophilicity, steric profile, and metabolic stability. tandfonline.com The specific nature of the alkyl group, in this case, a pentan-3-yl group, can impact how the molecule interacts with its biological targets. The structural arrangement of this compound, with both an amino group and an alkyl substituent on the pyridine ring, makes it a valuable candidate for investigation in various research areas.

Research Trajectories and Potential Applications of this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories and applications based on the known activities of related aminopyridine derivatives.

Medicinal Chemistry:

Neurological Disorders: Aminopyridine derivatives have been investigated for their potential in treating neurological conditions. evitachem.com It is hypothesized that compounds like this compound could modulate neurotransmitter systems by interacting with receptors such as GABA-A or serotonin (B10506) receptors. evitachem.com

Antimicrobial Agents: Substituted 2-aminopyridines have demonstrated antibacterial and antifungal properties. mdpi.comnih.govsemanticscholar.org Research could explore the efficacy of this compound against various pathogenic microorganisms.

Anticancer Research: The pyridine nucleus is a common feature in many anticancer agents. rsc.orgglobalresearchonline.net The potential of this compound as an antiproliferative agent could be a subject of future studies.

Chemical Synthesis:

Building Block: This compound can serve as a versatile starting material or intermediate in the synthesis of more complex heterocyclic compounds. evitachem.com The amino group can undergo various chemical transformations, such as acylation, alkylation, and condensation reactions, allowing for the creation of a diverse range of new molecules. evitachem.com

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application | Rationale based on Aminopyridine Scaffold |

| Medicinal Chemistry | Development of novel therapeutics for neurological disorders, infectious diseases, and cancer. | Known biological activities of substituted aminopyridines. rsc.orgevitachem.commdpi.comnih.govsemanticscholar.orgglobalresearchonline.net |

| Chemical Synthesis | Intermediate for the synthesis of complex heterocyclic structures. | The reactive amino group allows for diverse chemical modifications. evitachem.com |

| Biological Studies | Tool for studying receptor interactions and cellular signaling pathways. | The aminopyridine core can interact with various biological macromolecules. evitachem.com |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

89226-80-2 |

|---|---|

分子式 |

C10H16N2 |

分子量 |

164.25 g/mol |

IUPAC 名称 |

6-pentan-3-ylpyridin-2-amine |

InChI |

InChI=1S/C10H16N2/c1-3-8(4-2)9-6-5-7-10(11)12-9/h5-8H,3-4H2,1-2H3,(H2,11,12) |

InChI 键 |

KOTYIRKFSTXHGC-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC)C1=NC(=CC=C1)N |

产品来源 |

United States |

Synthetic Methodologies for 6 Pentan 3 Yl Pyridin 2 Amine

Primary Synthetic Routes to 6-(Pentan-3-yl)pyridin-2-amine

The most direct methods for synthesizing this compound typically involve the modification of a pre-existing pyridine (B92270) ring. These approaches are favored for their straightforward nature and the ready availability of starting materials.

Nucleophilic Substitution Reactions for Pyridine Amines

Nucleophilic aromatic substitution (SNAr) is a fundamental process for introducing amine groups onto a pyridine ring. youtube.com In the context of synthesizing this compound, this would typically involve the reaction of a pyridine ring bearing a good leaving group at the 2-position with an appropriate amine. The pyridine ring's nitrogen atom activates the C2 and C4 positions towards nucleophilic attack. youtube.com

Alkylation of 2-Aminopyridine (B139424) Derivatives

A common and direct approach for the synthesis of this compound is the alkylation of 2-aminopyridine. evitachem.com This method involves the introduction of the pentan-3-yl group onto the pyridine nucleus. A variation of this involves the alkylation of a pre-substituted pyridine, such as 2-amino-6-halopyridine, with a pentan-3-yl nucleophile.

One specific method involves the reaction of 2-aminopyridine with an appropriate alkylating agent, such as 3-bromopentane, under basic conditions. evitachem.com The base facilitates the deprotonation of the aminopyridine, enhancing its nucleophilicity for the subsequent substitution reaction. evitachem.com

Reaction Conditions and Solvent Systems

The success of these substitution and alkylation reactions is highly dependent on the chosen reaction conditions. Basic conditions are typically required to facilitate the nucleophilic attack. evitachem.com Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃). evitachem.com The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently employed. evitachem.com These solvents are effective at solvating the reactants and facilitating the desired chemical transformation. evitachem.com

Table 1: Typical Reagents and Conditions for Alkylation of 2-Aminopyridine

| Reactant 1 | Reactant 2 | Base | Solvent | Purpose of Reagents |

| 2-Aminopyridine | 3-Bromopentane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Base deprotonates the amine, increasing its nucleophilicity for substitution on the alkyl halide. evitachem.com |

| 2-Aminopyridine | 3-Bromopentane | Potassium Carbonate (K₂CO₃) | Acetone | A milder base and solvent system for the alkylation reaction. evitachem.com |

Alternative Synthetic Strategies for Pyridine-2-amine Systems

Beyond the direct modification of pyridine rings, alternative strategies offer different pathways to construct the desired this compound scaffold. These methods can be advantageous when the primary routes are inefficient or when specific stereochemistry is required.

Reductive Amination Approaches for Alkylated Pyridines

Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.compressbooks.pub In the synthesis of this compound, this could involve the reaction of a 6-(pentan-3-yl)picolinaldehyde or a related ketone with ammonia (B1221849) in the presence of a reducing agent. acs.orgresearchgate.net This approach first forms an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be used, including sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

This method offers a high degree of control and can be used to introduce the amine group at a late stage in the synthesis. Recent advancements have demonstrated highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines using chiral ruthenium catalysts, which could be adapted for the synthesis of chiral versions of the target compound. acs.orgresearchgate.net

Table 2: Reductive Amination Components

| Carbonyl Precursor | Amine Source | Reducing Agent | Catalyst (for asymmetric synthesis) | Product |

| 6-(Pentan-3-yl)picolinaldehyde | Ammonia (NH₃) | Sodium Borohydride (NaBH₄) | Not applicable | This compound |

| 2-Acetyl-6-(pentan-3-yl)pyridine | Ammonium Trifluoroacetate | H₂ | Ru(OAc)₂{(S)-binap} | Chiral 1-(6-(pentan-3-yl)pyridin-2-yl)ethan-1-amine acs.orgresearchgate.net |

Intramolecular Cyclization and Annulation Strategies for Pyridine Ring Formation

Instead of starting with a pyridine ring, the this compound can be constructed by forming the pyridine ring itself through intramolecular cyclization or annulation reactions. These methods involve the ring closure of a suitably functionalized acyclic precursor. For example, amides of β-enamino ketones can undergo intramolecular cyclization in the presence of a base to form pyridin-2(1H)-ones, which can then be converted to the corresponding aminopyridines. researchgate.net

Transition metal-catalyzed reactions, such as those involving palladium or rhodium, can also be employed to construct the pyridine ring or to functionalize it. rsc.org These methods often involve C-H activation and cross-coupling reactions to build the heterocyclic system. rsc.org While potentially more complex, these strategies offer versatility in accessing a wide range of substituted pyridine derivatives.

Advanced Synthetic Techniques and Methodological Considerations for this compound

The synthesis of this compound and its analogues benefits from advanced organic chemistry techniques that allow for efficient and controlled construction of the target molecule. These methods are crucial for producing libraries of related compounds for research in areas like medicinal chemistry, where specific structural features are explored for biological activity. evitachem.comnih.gov

Convergent Synthesis Strategies for Analogues

Several convergent strategies are applicable to the synthesis of substituted pyridine and pyrimidine (B1678525) derivatives. organic-chemistry.orgacs.org One common approach involves the preparation of a substituted pyridine core (the "head") and a separate side-chain or functional group (the "tail"), which are then joined in a final coupling step. acs.org For instance, a strategy for producing amine-linked pyrimidines involves synthesizing various pyrimidine heads and secondary amine tails separately. acs.org These fragments are then combined to generate a library of compounds for structure-activity relationship (SAR) studies. acs.org

A highly relevant convergent approach for N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds involves a retrosynthetic disconnection of the hydroxylamine (B1172632) bond at the C-2 position of the pyridine ring. nih.gov The subsequent synthesis utilizes a Palladium(0)-catalyzed Buchwald-Hartwig amination to couple various 2-halopyridines with O-protected hydroxylamines. nih.gov This method allows for significant variation in both the pyridine substituent and the alkyl side-chain.

Other advanced convergent methods for pyridine ring construction include:

A one-step conversion of N-vinyl or N-aryl amides into highly substituted pyridines and quinolines using trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and 2-chloropyridine (B119429) as activating agents. organic-chemistry.org This method allows for the direct introduction of various substituents with precise control. organic-chemistry.org

The use of [4+2] cycloadditions between vinylallenes and sulfonyl cyanides to create multisubstituted pyridines. researchgate.net

Rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes, which react with alkynes to form substituted pyridine derivatives. acs.org

The synthesis of 1,2,4-thiadiazole (B1232254) derivatives, which involves the initial, separate formation of an amidine and an isothiocyanate, followed by a cyclization reaction to form the final heterocyclic core. acs.org

These strategies underscore the modular nature of convergent synthesis, which is invaluable for the efficient exploration of chemical space around the 6-substituted pyridin-2-amine scaffold.

Optimization of Reaction Yields and Purity

Maximizing reaction yield and product purity is a critical aspect of synthesizing this compound and its analogues. This is achieved through the systematic optimization of reaction parameters such as solvent, temperature, catalyst, and reagents. nih.gov Avoiding heterogeneous mixtures and incomplete conversions is particularly important in parallel synthesis for library production, as complex product mixtures can hinder synthetic efficiency. nih.gov

A key step in many syntheses of 2-aminopyridines is the amination of a pyridine ring. The optimization of this process has been studied in detail. For the amination of polyhalogenated pyridines, a survey of different bases and solvents found that sodium tert-butoxide (NaOtBu) as a base in water as the solvent provided the highest yields. acs.org Extending the reaction time was also shown to significantly improve the yield. acs.org

Table 1: Optimization of Amination Conditions for 2,6-Dibromopyridine (B144722) acs.org

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOtBu | DMF | 140 | 6 | 51 |

| 4 | KOAc | DMF | 140 | 6 | 0 |

| 5 | K₂CO₃ | DMF | 140 | 6 | 0 |

| 7 | NaOtBu | H₂O | 140 | 6 | 73 |

| 10 | NaOtBu | DCM | 140 | 6 | 0 |

| 11 | NaOtBu | H₂O | 140 | 12 | 99 |

| 12 | NaOtBu | H₂O | 100 | 12 | 36 |

Data sourced from a study on the amination of polyhalogenated pyridines. acs.org The reaction involved 2,6-dibromopyridine (0.5 mmol), amine (2 mL), and base (1.5 mmol).

Another efficient method for the 2-amination of pyridines proceeds via pyridine N-oxide intermediates. organic-chemistry.org Optimization studies for this one-pot reaction, which uses p-toluenesulfonic anhydride (Ts₂O) and tert-butylamine, revealed that the choice of solvent and temperature was crucial for achieving high selectivity and efficiency. organic-chemistry.org

For more complex, multi-ring structures, such as the synthesis of 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles via an intramolecular C-H amination, optimization involves screening different catalysts and reoxidants. rsc.orgrsc.org In one such study, a copper(II) triflate catalyst in combination with (diacetoxyiodo)benzene (B116549) (PIDA) as the reoxidant provided an excellent yield and purity. rsc.orgrsc.org

Table 2: Optimization of Oxidative C-H Amination rsc.org

| Entry | Catalyst | Reoxidant | Solvent | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | Cu(OAc)₂/O₂ | Toluene | 12 | 0 |

| 4 | Cu(OTf)₂ | Oxone | DCE | 4 | 25 |

| 6 | Cu(OTf)₂ | PIDA | DCE | 4 | 62 |

| 7 | Cu(OTf)₂ | PIDA | DCE | 2 | 89 |

Data sourced from a study on the synthesis of polycyclic imidazo[1,2-a]pyridine (B132010) analogs. rsc.org Conditions involved N-tosyl-2-(2-aminophenyl)imidazo[1,2-a]pyridine as the substrate.

Spectroscopic and Analytical Characterization of 6 Pentan 3 Yl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment and connectivity of each atom.

The ¹H NMR spectrum of 6-(Pentan-3-yl)pyridin-2-amine is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the pentan-3-yl substituent. The aromatic region will display signals for the three protons on the pyridine ring. The proton at the C4 position is expected to appear as a triplet, resulting from coupling with the neighboring protons at C3 and C5. The protons at the C3 and C5 positions would likely appear as doublets.

The aliphatic region of the spectrum will be characterized by signals from the pentan-3-yl group. The methine proton (CH) directly attached to the pyridine ring is expected to be a multiplet due to coupling with the adjacent methylene protons. The four methylene protons (CH₂) will likely present as a complex multiplet, while the six methyl protons (CH₃) are anticipated to appear as a triplet. The amino group (NH₂) protons will likely be observed as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 1H | Pyridine-H4 |

| ~6.45 | d | 1H | Pyridine-H5 |

| ~6.30 | d | 1H | Pyridine-H3 |

| ~4.50 | br s | 2H | -NH₂ |

| ~2.80 | m | 1H | -CH- |

| ~1.65 | m | 4H | -CH₂- |

| ~0.85 | t | 6H | -CH₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show eight distinct signals, corresponding to the five carbon atoms of the pyridine ring and the three unique carbon environments in the pentan-3-yl group. The carbon atoms of the pyridine ring are expected to resonate in the downfield region (100-160 ppm) characteristic of aromatic systems. The C2 and C6 carbons, being directly attached to nitrogen, will be the most deshielded. The aliphatic carbons of the pentan-3-yl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyridine-C6 |

| ~158 | Pyridine-C2 |

| ~138 | Pyridine-C4 |

| ~112 | Pyridine-C5 |

| ~106 | Pyridine-C3 |

| ~45 | -CH- |

| ~28 | -CH₂- |

| ~12 | -CH₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, the pyridine-H4 proton would show correlations with both pyridine-H3 and pyridine-H5. Similarly, the methine proton of the pentan-3-yl group would show correlations with the adjacent methylene protons.

An HMBC experiment would establish long-range (2-3 bond) correlations between protons and carbons. This would be crucial in confirming the attachment of the pentan-3-yl group to the C6 position of the pyridine ring by observing a correlation between the methine proton of the pentan-3-yl group and the C6 carbon of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In the positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the molecular formula C₁₀H₁₆N₂, the calculated monoisotopic mass is 164.1313 g/mol . Therefore, the [M+H]⁺ ion would be observed at an m/z of approximately 165.1391. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aliphatic group, and the C=C and C=N bonds of the pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring |

| 2960-2850 | C-H stretch (aliphatic) | Pentan-3-yl Group |

| 1640-1590 | C=C and C=N stretching | Pyridine Ring |

| 1650-1580 | N-H bend | Primary Amine |

| 1470-1430 | C-H bend (aliphatic) | Pentan-3-yl Group |

The presence of two distinct bands in the 3400-3300 cm⁻¹ region would be indicative of the primary amine group. orgchemboulder.com The aromatic C-H stretching vibrations would confirm the presence of the pyridine ring, while the strong absorptions in the 2960-2850 cm⁻¹ range would correspond to the C-H bonds of the pentan-3-yl substituent. orgchemboulder.com

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For a novel compound such as this compound, single-crystal XRD would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details of the pentan-3-yl group relative to the pyridine ring.

The process involves growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a solvent. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For related 2-aminopyridine (B139424) derivatives, XRD studies have confirmed their molecular geometries and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net While no specific crystal structure data for this compound has been published, a hypothetical analysis would yield a data table similar to the one below, detailing the crystal system and unit cell dimensions.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value |

| Empirical formula | C10H16N2 |

| Formula weight | 164.25 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

| R-factor (%) | Value |

| Note: The values in this table are hypothetical and serve as an example of the data obtained from an X-ray diffraction experiment. |

Chromatographic Techniques for Purification and Analysis (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic methods are indispensable for the purification and analysis of organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid and sensitive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. A small amount of the sample is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel or alumina). The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The separation is based on the compound's affinity for the stationary and mobile phases. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system.

Column Chromatography is a preparative technique used to separate and purify larger quantities of a compound. The stationary phase is packed into a vertical glass column, and the sample mixture is loaded onto the top. The mobile phase (eluent) is then passed through the column, and the components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions. The choice of stationary phase and eluent is critical for achieving good separation. For 2-amino-alkylpyridines, silica gel is a commonly used stationary phase. google.com

The purity of the collected fractions is typically assessed by TLC. By analyzing the fractions containing the desired compound, a highly purified sample of this compound can be obtained.

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Thin-Layer Chromatography (TLC) | Silica gel | Hexane/Ethyl acetate mixtures | Reaction monitoring, purity assessment |

| Column Chromatography | Silica gel | Gradient of Hexane/Ethyl acetate | Purification of the final compound |

Chemical Reactivity and Derivatization Strategies for 6 Pentan 3 Yl Pyridin 2 Amine

Reactions Involving the Amine Functional Group

The primary amine group at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic reactions, enabling straightforward modifications such as alkylation and acylation.

The exocyclic amino group of 2-aminopyridine (B139424) derivatives readily participates in nucleophilic substitution reactions.

Alkylation: While direct alkylation of 2-aminopyridines with alkyl halides can be challenging due to competition between N-alkylation at the exocyclic amine and the pyridine ring nitrogen, specific strategies can achieve selective monoalkylation. researchgate.net For instance, reductive amination using an appropriate carboxylic acid and a reducing agent like sodium borohydride (B1222165) provides a facile method for N-monoalkylation under mild conditions. researchgate.net This approach avoids the common issue of over-alkylation. nih.gov The reaction of 2-aminopyridines with 1,2-diketones, catalyzed by BF₃·OEt₂, also yields N-alkylated products. acs.org The nucleophilicity of the 2-aminopyridine, and thus the reaction yield, can be enhanced by electron-donating substituents on the pyridine ring. acs.org

Acylation: Acylation of the amino group is a more straightforward process. Reagents such as acetic anhydride (B1165640) can be used to form the corresponding acetylamino derivatives. publish.csiro.au Studies on the acetylation of various aminopyridines indicate that the reaction proceeds via direct rate-determining acylation at the exocyclic amino nitrogen for 2-aminopyridine derivatives. publish.csiro.au This chemoselective transformation occurs at the more nucleophilic exocyclic amino group. researchgate.net Even less reactive 2-aminopyrimidines can be acetylated by refluxing with an excess of acetic anhydride without an auxiliary base. youtube.com

| Reaction Type | Reagents | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| N-Monoalkylation | Carboxylic Acid, Sodium Borohydride | N-Alkylaminopyridine | Mild conditions, good yields, chemoselective for monoalkylation. | researchgate.net |

| N-Alkylation | 1,2-Diketones, BF₃·OEt₂ | Substituted Secondary Amine | Proceeds under aerobic conditions; yield influenced by substituents. | acs.org |

| N-Alkylation | Benzyl Alcohols, Ruthenium(II) complexes | N-Arylmethyl-2-aminopyridine | Efficient arylation with 100% selectivity for the amino group. | researchgate.net |

| Acylation | Acetic Anhydride | N-Acetylaminopyridine | Direct acylation at the exocyclic nitrogen is the rate-determining step. | publish.csiro.au |

| Acylation | Endic Anhydride | Amido Acids | Chemoselective reaction at the exocyclic amino group. | researchgate.net |

The oxidation of the amino group in 2-aminopyridine derivatives is less commonly documented than its nucleophilic reactions. However, under specific conditions, oxidative transformations can occur. For example, 2-aminopyridine-3-sulfonyl chlorides can undergo a reaction with tertiary amines in the presence of air, where the sulfonyl chloride promotes the aerobic oxidation of the amine. researchgate.net While direct oxidation to a nitrile is a harsh process, the formation of imines (Schiff bases) through condensation with carbonyl compounds is a well-established reaction, as detailed in section 4.3.

Reactions Involving the Pyridine Heterocycle

The pyridine ring itself can undergo reactions, notably nucleophilic substitution and reduction, to generate a diverse range of derivatives.

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. uoanbar.edu.iq The presence of an amino group at the C2 position, however, can influence this reactivity.

A classic example of nucleophilic substitution on the pyridine ring is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. wikipedia.orgwikipedia.org In the case of an already substituted pyridine like 6-(pentan-3-yl)pyridin-2-amine, this specific reaction is for synthesis rather than derivatization. However, the principles of nucleophilic aromatic substitution (SNAr) are applicable. myttex.net For SNAr to occur, a good leaving group is typically required on the ring. myttex.net

More advanced catalytic systems enable the substitution of the amino group itself. A ruthenium(II) catalyst can activate the pyridine ring via η⁶-coordination, allowing for the amination of 2-aminopyridines with other amines, effectively replacing the original amino group. thieme-connect.de This method is tolerant of various functional groups on the pyridine ring. thieme-connect.de

| Reaction | Reagents/Catalyst | Product | Mechanism | Reference |

|---|---|---|---|---|

| Chichibabin Reaction | Sodium Amide (NaNH₂) | 2-Aminopyridine | Nucleophilic addition of NH₂⁻ followed by elimination of a hydride ion (H⁻). | wikipedia.org |

| Catalytic Amination | Amines, Ruthenium(II) catalyst | Substituted Pyridylamines | η⁶-coordination of the catalyst to the pyridine ring activates it for nucleophilic attack. | thieme-connect.de |

The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring through catalytic hydrogenation. This transformation is crucial for accessing a different class of compounds with distinct pharmacological properties. The hydrogenation of pyridines can be challenging and often requires specific catalysts and conditions. rsc.org

Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃), have been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org Other methods include the use of ammonia (B1221849) borane (B79455) as a hydrogen source with a borane catalyst, which avoids the need for high-pressure hydrogen gas. researchgate.net Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also allows for the quantitative conversion of pyridine to piperidine at ambient temperature and pressure. nih.gov The reduction of 2-monoalkylaminopyridines has been successfully carried out using catalysts like rhodium-on-carbon. acs.org

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, commonly known as Schiff bases. This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine.

The synthesis is often catalyzed by a few drops of acid, such as glacial acetic acid, and carried out in a solvent like ethanol (B145695) under reflux. scispace.com These Schiff bases are valuable intermediates for synthesizing other heterocyclic compounds. For instance, the reaction of 2-aminopyridine with various aldehydes and alkynes can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net The reaction conditions can influence the yield; for example, refluxing in ethanol has been shown to produce higher yields of the Schiff base compared to stirring at room temperature. researchgate.net

| Carbonyl Compound | Catalyst/Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | Glacial Acetic Acid / Methanol or Ethanol | Stirring or Microwave Irradiation | N-benzylidine-2-aminopyrimidine | niscpr.res.in |

| 4-Ethoxybenzaldehyde | None / Ethanol | Reflux | 2-aminopyridine-4-ethoxybenzaldehyde Schiff base | researchgate.net |

| 2-Methoxybenzaldehyde | None / Ethanol | Reflux at 70°C | Schiff base | scispace.com |

| 5-(phenylazo) salicylaldehyde | None / Methanol | Room Temperature | 5-(phenylazo)-N-(2-amino pyridine) salicyliden Schiff base | nih.gov |

Strategic Utilization as a Building Block for Complex Heterocyclic Systems

The unique structural attributes of this compound, featuring a nucleophilic amino group and an endocyclic pyridine nitrogen, position it as a versatile precursor for the synthesis of a variety of fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry and materials science. The reactivity of the 2-aminopyridine moiety is well-established, allowing for its strategic incorporation into more complex molecular architectures through various cyclization strategies. The pentan-3-yl substituent at the 6-position is generally considered to be electronically neutral and is not expected to significantly alter the fundamental reactivity of the aminopyridine core, though it may exert some steric influence in certain transformations.

A primary application of 2-aminopyridine derivatives in synthetic organic chemistry is in the construction of nitrogen-containing fused heterocycles. These reactions typically involve the participation of both the exocyclic amino group and the endocyclic pyridine nitrogen atom, which together act as a binucleophilic system. This dual reactivity allows for the formation of a new five- or six-membered ring fused to the original pyridine core.

One of the most prominent classes of heterocyclic systems derived from 2-aminopyridines is the imidazo[1,2-a]pyridine scaffold. This bicyclic aromatic system is a key structural motif in numerous biologically active compounds. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-trodden path in organic synthesis, with several established methodologies.

A classic and widely employed method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. bio-conferences.org The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. For this compound, this reaction would offer a direct route to 7-(pentan-3-yl)imidazo[1,2-a]pyridine derivatives.

Modern advancements have led to the development of more efficient and environmentally benign procedures. For instance, catalyst-free and solvent-free methods for the reaction between 2-aminopyridines and α-haloketones have been reported to proceed efficiently at moderate temperatures. bio-conferences.org Furthermore, copper-catalyzed, one-pot procedures have been developed that utilize readily available starting materials like nitroolefins in the presence of air as an oxidant. organic-chemistry.org Multi-component reactions, which allow for the assembly of complex products from three or more starting materials in a single operation, have also been successfully applied to the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and other reactants like isonitriles or terminal alkynes. bio-conferences.orgacs.orgnih.gov

The strategic application of these methods to this compound would enable the generation of a library of substituted imidazo[1,2-a]pyridines, with functional group diversity being introduced through the choice of the coupling partner.

| Reaction Type | Reagents/Catalysts | Resulting Heterocyclic System |

| Tschitschibabin Reaction | α-Haloketones (e.g., bromoacetaldehyde) | Imidazo[1,2-a]pyridines |

| Copper-Catalyzed Cyclization | Nitroolefins, Cu(I) catalyst, air (oxidant) | 3-Unsubstituted Imidazo[1,2-a]pyridines |

| Multi-Component Reaction | Aldehydes, Terminal Alkynes, Copper catalyst | Substituted Imidazo[1,2-a]pyridines |

| Multi-Component Reaction | Aldehydes, Isonitriles | 3-Aminoimidazo[1,2-a]pyridines |

Another important class of fused heterocycles accessible from 2-aminopyridine precursors is the organic-chemistry.orgacs.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine family. These compounds also exhibit a range of biological activities, making their synthesis an area of active research.

A common strategy for the construction of this ring system involves the cyclization of N-(pyridin-2-yl)amidines or related intermediates. For example, N-(pyrid-2-yl)formamidoximes can be cyclized under mild conditions using reagents like trifluoroacetic anhydride to yield organic-chemistry.orgacs.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines. organic-chemistry.org

More direct approaches often rely on oxidative N-N bond formation. For instance, N-(pyridin-2-yl)benzimidamides can undergo intramolecular annulation mediated by oxidizing agents such as (diacetoxyiodo)benzene (B116549) (PIDA) or a combination of iodine and potassium iodide to form the triazole ring. organic-chemistry.org These methods are generally high-yielding and proceed under relatively mild conditions. The reaction of 2-aminopyridines with nitriles in the presence of a copper catalyst and air as an oxidant also provides a direct route to this heterocyclic system. organic-chemistry.orgnih.gov

By applying these synthetic strategies to this compound, a range of substituted organic-chemistry.orgacs.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines could be accessed, with the specific substitution pattern on the triazole ring being dictated by the choice of the reaction partner.

| Reaction Type | Key Intermediate/Reagents | Resulting Heterocyclic System |

| Cyclization | N-(Pyridin-2-yl)formamidoximes, Trifluoroacetic anhydride | organic-chemistry.orgacs.orgorganic-chemistry.orgTriazolo[1,5-a]pyridines |

| Oxidative Annulation | N-(Pyridin-2-yl)benzimidamides, PIFA or I2/KI | 2-Aryl- organic-chemistry.orgacs.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines |

| Copper-Catalyzed Reaction | Nitriles, Copper catalyst, Air (oxidant) | 2-Substituted- organic-chemistry.orgacs.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines |

The versatility of 2-aminopyridines as building blocks extends to the synthesis of other fused heterocyclic systems. For instance, they can be used to construct pyrido[1,2-a]pyrimidines through condensation reactions with appropriate 1,3-dielectrophiles. The reaction of 2-aminopyridines with β-alkoxyvinyl glyoxylates, a Combes-type condensation, can lead to fused pyridine carboxylates. enamine.net

Furthermore, transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines have emerged as a powerful tool for constructing a variety of N-heterocycles through C-H activation and annulation strategies. rsc.org While this would require prior N-arylation of this compound, it opens up avenues for the synthesis of more complex, polycyclic systems like N-(2-pyridyl)indoles.

The reactivity of this compound as a binucleophile makes it a valuable starting material for the combinatorial synthesis of libraries of fused heterocyclic compounds, which can then be screened for potential applications in various fields of chemical and biological sciences.

Structure Activity Relationship Sar Studies on 6 Pentan 3 Yl Pyridin 2 Amine and Its Analogues

Rational Design Principles for 6-(Pentan-3-yl)pyridin-2-amine Analogues

The rational design of analogues based on the 2-aminopyridine (B139424) scaffold is a cornerstone of modern drug discovery, aiming to optimize interactions with biological targets to enhance potency and selectivity. bernstein-plus-sons.com For many kinase inhibitors, the 2-aminopyridine moiety is designed to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved area in the ATP-binding pocket. nih.gov This interaction anchors the molecule, allowing other parts of the compound to explore and interact with different regions of the binding site. nih.gov

Computational strategies, including 3D-QSAR and molecular docking, are frequently employed to understand these interactions and guide the design of new, more potent compounds. tandfonline.com The design process for analogues of this compound would likely follow these principles, where the 2-amino group secures the compound to its target, and the 6-(pentan-3-yl) group is positioned to occupy a specific, often hydrophobic, pocket within the target's active site. Modifications are then rationally introduced to other parts of the molecule to improve properties such as target affinity, selectivity over other proteins, and pharmacokinetic profiles. nih.govnih.gov For instance, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, the 2-aminopyridine head was found to be crucial for interactions with key amino acid residues like Glutamate-597 at the active site. nih.gov

Key design principles include:

Target-specific interactions: Utilizing the 2-aminopyridine core for key hydrogen bonding interactions with the target protein. nih.govnih.gov

Occupying hydrophobic pockets: Positioning alkyl groups, such as the pentan-3-yl substituent, to fit into hydrophobic regions of the binding site, thereby increasing affinity.

Improving drug-like properties: Modifying the scaffold to enhance solubility, permeability, and metabolic stability, which are critical for in vivo efficacy. nih.gov

Influence of Alkyl Substituents on Biological Activity

The nature of the alkyl substituent at the 6-position of the 2-aminopyridine ring plays a significant role in determining the biological activity of the compound. This is primarily due to its influence on the molecule's steric profile and lipophilicity, which affects how well the compound fits into the binding pocket of its biological target.

SAR studies on related heterocyclic series, such as 6-alkyl-2,4-diaminopyrimidines developed as histamine H4 antagonists, have demonstrated that variations in the C6-alkyl group are critical for optimizing potency. nih.gov The size, shape, and branching of the alkyl chain can dictate the extent of van der Waals interactions within a hydrophobic pocket. The pentan-3-yl group in the title compound is a moderately bulky and lipophilic substituent. Changes to this group would be expected to have a significant impact on activity.

| Analogue Modification (R group at C6) | Expected Impact on Activity | Rationale |

| Smaller alkyl (e.g., methyl, ethyl) | Potentially lower activity | Reduced hydrophobic interactions if the pocket is large. |

| Larger/longer alkyl (e.g., hexyl, heptyl) | Activity may increase or decrease | Dependent on the size and shape of the target's hydrophobic pocket. |

| Branched alkyl (e.g., tert-butyl) | May increase selectivity | Provides steric hindrance that could prevent binding to off-targets. |

| Cycloalkyl (e.g., cyclohexyl) | May increase activity/rigidity | Introduces conformational constraint, potentially locking the molecule in a more favorable binding conformation. |

This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.

Modulating Activity through Substitutions on the Pyridine (B92270) Ring

Introducing substituents at positions 3, 4, and 5 of the pyridine ring is a common strategy to fine-tune the electronic and steric properties of 2-aminopyridine-based compounds, thereby modulating their biological activity. nih.gov The electronic nature of the pyridine ring can be altered by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which can influence the pKa of the ring nitrogen and the hydrogen-bonding capability of the 2-amino group. beilstein-journals.org

Studies on various pyridine derivatives have shown that the position and nature of substituents are critical. For example, in one study on the antiproliferative activity of pyridine derivatives, the presence and position of methoxy (-OCH3) groups significantly affected potency. mdpi.com Conversely, bulky groups or halogens sometimes lead to lower activity. nih.gov For 2-aminopyridine analogues, substitutions at the 5-position have been shown to greatly affect the properties of the resulting compounds. beilstein-journals.org

| Substitution Position | Type of Substituent | Potential Effect on Activity |

| C3 or C5 | Electron-Withdrawing (e.g., -CN, -NO2) | May enhance interactions with electron-rich pockets or alter ring pKa. |

| C3 or C5 | Electron-Donating (e.g., -OCH3, -CH3) | May increase electron density on the ring, potentially strengthening cation-π interactions. |

| C4 | Halogen (e.g., -F, -Cl) | Can modulate lipophilicity and act as a hydrogen bond acceptor; often used to improve metabolic stability. |

| C5 | Phenyl or other aryl groups | Can provide additional π-stacking or hydrophobic interactions if a suitable pocket exists. nih.gov |

This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.

Impact of Amine Moiety Modifications on Biological Interactions

The 2-amino group is often essential for the biological activity of this class of compounds, typically acting as a hydrogen bond donor to an acceptor site on the target protein. nih.gov As a result, modifications to this group must be approached with caution.

In SAR studies of antimalarial 3,5-diaryl-2-aminopyridines, replacement or substitution of the 2-amino group resulted in a significant loss of activity, underscoring its critical role in the pharmacophore. nih.gov However, in some contexts, modification of the amine can be a viable strategy to modulate activity or improve pharmacokinetic properties. For example, converting the primary amine to a secondary or tertiary amine, or acylating it, can alter its hydrogen bonding capacity, basicity, and lipophilicity.

Another strategy involves incorporating the amine nitrogen into a new heterocyclic ring, leading to fused systems like imidazo[1,2-a]pyridines. This approach creates a more rigid structure and introduces new points for substitution and interaction with the target. nih.gov

| Amine Modification | Effect on Hydrogen Bonding | Potential Impact on Activity |

| N-methylation (-NHCH3) | Reduces H-bond donors from 2 to 1 | Often decreases potency if both H-bonds are critical for binding. |

| N-acetylation (-NHC(O)CH3) | Removes H-bond donor capacity (amide N is poor donor) | Typically leads to a significant loss of activity. |

| Incorporation into a fused ring (e.g., Imidazo[1,2-a]pyridine) | N is part of an aromatic system | Creates a new scaffold with different interaction possibilities; activity is target-dependent. nih.gov |

This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org For 2-aminopyridine derivatives, QSAR studies are valuable tools for understanding the key molecular features that govern their potency and for predicting the activity of novel, unsynthesized analogues. rsc.orgtandfonline.com

These models are built using a dataset of compounds with known activities. Molecular descriptors, which are numerical representations of chemical properties (e.g., steric, electronic, hydrophobic), are calculated for each compound. frontiersin.org Statistical methods are then used to generate an equation that links these descriptors to the observed biological activity.

Common 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to 2-aminopyridine derivatives. tandfonline.com These methods generate 3D contour maps that visualize regions around the aligned molecules where certain properties are favorable or unfavorable for activity:

Steric Maps: Indicate where bulky groups increase or decrease activity.

Electrostatic Maps: Show where positive or negative charges enhance activity.

Hydrophobic Maps: Highlight regions where lipophilic or hydrophilic groups are preferred.

By interpreting these maps, medicinal chemists can rationally design new analogues with a higher probability of being potent and selective. For example, a QSAR model for 2-aminopyridine-based JAK2 inhibitors could guide the selection of optimal substituents on the pyridine ring to maximize interactions within the enzyme's active site. tandfonline.com

Mechanistic Investigations of 6 Pentan 3 Yl Pyridin 2 Amine at the Molecular Level

Identification of Molecular Targets and Ligand-Target Interactions

There is no available research identifying the specific molecular targets of 6-(Pentan-3-yl)pyridin-2-amine. Studies detailing its ligand-target interactions, including the types of chemical bonds formed (e.g., hydrogen bonding, hydrophobic interactions) and the specific amino acid residues involved in binding, have not been published.

Modulation of Neurotransmitter Systems (e.g., GABA-A, Serotonin (B10506) Receptors)

Information regarding the modulation of neurotransmitter systems, such as GABA-A or serotonin receptors, by this compound is not present in the scientific literature. Consequently, its potential role as an agonist, antagonist, or allosteric modulator at these or other neurotransmitter receptors is unknown.

Effects on Neuronal Excitability and Synaptic Transmission

There are no published studies investigating the effects of this compound on neuronal excitability or synaptic transmission. Data on its potential to alter action potential firing, postsynaptic potentials, or neurotransmitter release is currently absent.

Inhibition or Activation of Specific Biochemical Pathways

The impact of this compound on specific biochemical pathways has not been documented. Research into whether this compound can inhibit or activate key enzymes or signaling cascades is not available.

Studies on Binding Affinity and Selectivity

Quantitative data on the binding affinity (e.g., Ki, Kd, IC50 values) of this compound for any biological target is not available. Furthermore, its selectivity profile against a panel of receptors, enzymes, or ion channels has not been characterized.

Advanced Mechanistic Elucidation through Chemical Probes

There is no indication in the current literature that this compound has been developed or utilized as a chemical probe. Studies employing it as a tool to investigate biological systems or validate targets are absent.

Computational Chemistry and Theoretical Characterization of 6 Pentan 3 Yl Pyridin 2 Amine

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govd-nb.info This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. For 6-(pentan-3-yl)pyridin-2-amine, molecular docking simulations can be employed to predict its binding affinity and mode of interaction with various protein targets. Aminopyridine derivatives have been studied as potential inhibitors for a range of enzymes, including kinases and beta-catenin. nih.govresearchgate.net

In a hypothetical docking study, this compound could be docked into the active site of a relevant protein kinase. The simulation would explore various possible conformations of the ligand within the binding pocket, and each conformation would be scored based on a function that estimates the binding free energy. The results would likely indicate that the pyridine (B92270) ring and the amino group are crucial for forming key interactions, such as hydrogen bonds with amino acid residues in the active site. The pentan-3-yl group, being hydrophobic, would likely be oriented towards a nonpolar pocket in the enzyme.

The binding interactions can be categorized into several types:

Hydrogen Bonds: The amino group (-NH2) and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. These are critical for anchoring the ligand in the correct orientation within the active site.

Hydrophobic Interactions: The pentan-3-yl substituent would likely engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Pi-Stacking: The aromatic pyridine ring could participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

A summary of a hypothetical docking analysis is presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A (PKA) | -7.8 | Val123, Leu49 | Hydrophobic |

| Glu170, Asp184 | Hydrogen Bond | ||

| Cyclin-Dependent Kinase 2 (CDK2) | -8.2 | Ile10, Val18 | Hydrophobic |

| Leu83, Asp86 | Hydrogen Bond | ||

| Beta-Catenin | -6.9 | Phe253, Leu208 | Hydrophobic |

| Asn212, Arg250 | Hydrogen Bond |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijret.org It is a powerful tool for predicting a wide range of molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), can provide deep insights into its chemical behavior. ijret.org

The electronic properties of substituted pyridines are significantly influenced by the nature and position of the substituents. ias.ac.inresearcher.life The amino group at the 2-position is an electron-donating group, which increases the electron density on the pyridine ring, particularly at the ortho and para positions. The pentan-3-yl group at the 6-position is a weakly electron-donating alkyl group.

Key electronic parameters that can be calculated using DFT include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability. ijret.org A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the pyridine nitrogen and the amino group, making them susceptible to electrophilic attack or hydrogen bonding.

Mulliken Atomic Charges: These calculations provide the charge distribution at the atomic level, offering a more quantitative picture of the electron distribution within the molecule.

A summary of hypothetical DFT-calculated electronic properties is provided in Table 2.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.1 Debye |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.5 eV |

Conformational Analysis and Molecular Dynamics Simulations

The pentan-3-yl group of this compound has several rotatable bonds, leading to multiple possible conformations. libretexts.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org This can be performed by systematically rotating the single bonds and calculating the energy of each resulting conformer using quantum mechanical or molecular mechanics methods. The goal is to identify the lowest energy (most stable) conformations.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govmdpi.com An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for all atoms. This allows for the exploration of the conformational landscape and the study of how the molecule interacts with its surroundings. For this compound, an MD simulation could reveal the preferred orientations of the pentan-3-yl group relative to the pyridine ring and how these are influenced by the solvent. It can also provide insights into the stability of intramolecular hydrogen bonds, if any. nih.gov

The flexibility of the pentan-3-yl chain is an important factor in its ability to adapt to the shape of a protein binding pocket. MD simulations can help to understand this flexibility and its implications for molecular recognition.

Prediction of Spectroscopic Parameters

DFT calculations can be used to predict various spectroscopic properties of a molecule with a high degree of accuracy. researchgate.netnih.gov This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyridine ring would have distinct chemical shifts depending on their proximity to the amino and pentan-3-yl groups.

IR Spectroscopy: The vibrational frequencies of the molecule can also be computed. researchgate.net These frequencies correspond to the stretching and bending of bonds and can be compared to an experimental infrared spectrum. The calculations would predict characteristic peaks for the N-H stretching of the amino group, the C=C and C=N stretching of the pyridine ring, and the C-H stretching of the pentan-3-yl group.

A table of predicted spectroscopic data is presented below.

Table 3: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C2 (attached to -NH2) | 158 ppm |

| C6 (attached to pentan-3-yl) | 160 ppm | |

| ¹H NMR | -NH2 protons | 5.5 ppm |

| Pyridine ring protons | 6.5 - 7.5 ppm | |

| IR | N-H stretch | 3400 - 3500 cm⁻¹ |

| C=N stretch (pyridine) | 1600 - 1650 cm⁻¹ |

In Silico Screening for Virtual Library Design

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. malariaworld.org The aminopyridine scaffold is a common feature in many biologically active molecules. mdpi.comnih.gov A virtual library of compounds based on the this compound structure could be designed by systematically modifying different parts of the molecule. For example, the pentan-3-yl group could be replaced with other alkyl or aryl groups, and additional substituents could be added to the pyridine ring.

This virtual library could then be screened against a panel of biological targets using high-throughput molecular docking. The screening would identify a smaller subset of compounds with the most promising predicted binding affinities. These "hits" can then be prioritized for chemical synthesis and experimental testing. This approach significantly reduces the time and cost associated with the early stages of drug discovery. nih.gov

The design of such a library would be guided by the structure-activity relationships (SAR) derived from the computational studies of the parent molecule, this compound. For instance, if the pentan-3-yl group is found to occupy a large hydrophobic pocket, the library could include derivatives with even larger or more complex hydrophobic substituents to potentially enhance binding.

Applications in Chemical Biology and Medicinal Chemistry

Development of Chemical Probes for Receptor Interactions and Signaling Pathways

The development of selective chemical probes is crucial for dissecting complex biological processes. The structural characteristics of 6-(Pentan-3-yl)pyridin-2-amine make it an attractive scaffold for the design of such probes. The 2-aminopyridine (B139424) moiety can engage in hydrogen bonding interactions with biological targets, while the pentan-3-yl group can explore hydrophobic pockets within receptor binding sites. By modifying this core structure, for instance, through the introduction of reporter tags or reactive groups, researchers can generate versatile chemical probes to investigate receptor-ligand interactions and elucidate signaling pathways. While specific examples of probes derived directly from this compound are not extensively documented in publicly available literature, the principles of its design make it a promising candidate for such applications.

Role in Lead Compound Identification and Optimization

In the realm of drug discovery, the identification of novel lead compounds and their subsequent optimization is a critical process. The 2-aminopyridine core is a well-established pharmacophore found in numerous biologically active molecules. The presence of the pentan-3-yl group in this compound provides a handle for modulating lipophilicity and steric bulk, which are key parameters in optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. Medicinal chemists can utilize this compound as a starting point for library synthesis, systematically modifying the pyridine (B92270) ring or the pentyl substituent to explore the structure-activity relationships (SAR) for a particular biological target.

Utility as a Versatile Building Block in Complex Chemical Synthesis

Beyond its direct biological applications, this compound serves as a valuable and versatile building block in organic synthesis. The presence of two distinct nitrogen atoms with different nucleophilicities, as well as reactive positions on the pyridine ring, allows for a variety of chemical transformations. It can be a precursor for the synthesis of more complex heterocyclic systems through cyclization reactions or can be functionalized through substitution reactions to introduce additional pharmacophoric elements. Its commercial availability makes it a readily accessible starting material for the efficient construction of diverse molecular architectures.

常见问题

Q. Example Refinement Parameters :

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| Weighting scheme | Chebychev polynomial |

| Hydrogen treatment | Riding model with isotropic displacement |

How does the position of substituents on the pyridine ring influence the compound's biological activity?

Advanced Research Question

Comparative studies of positional isomers (e.g., 2- vs. 4-amine derivatives) reveal significant differences in bioactivity. For example:

| Compound | Substituent Position | IC50 (µM) | Biological Target |

|---|---|---|---|

| 6-(Cyclohexyloxy)pyridin-2-amine | 2 | 20 | Kinase X |

| 6-(Cyclohexyloxy)pyridin-4-amine | 4 | 25 | Kinase X |

| The 2-amine configuration enhances hydrogen bonding with active-site residues, improving binding affinity. Computational docking (e.g., AutoDock Vina) can validate these interactions . |

What analytical techniques are most effective for characterizing this compound's purity and stability?

Basic Research Question

- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., oxidation at the amine group).

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., δ 8.1 ppm for pyridine H-4 ).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 200°C.

Data Interpretation Tip : Overlapping signals in ¹H NMR (e.g., pentan-3-yl CH₂ groups) can be resolved using 2D COSY or HSQC.

How can conflicting solubility data for this compound be resolved?

Advanced Research Question

Discrepancies in solubility (e.g., DMSO vs. water) arise from:

- pH-dependent ionization : The amine group (pKa ~4.5) increases solubility in acidic buffers.

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate) exhibit varying solubility profiles.

Methodology :

Perform dynamic light scattering (DLS) to assess aggregation in aqueous media.

Use powder X-ray diffraction (PXRD) to identify polymorphic forms.

Validate with equilibrium solubility assays at controlled pH .

What mechanistic insights explain the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Question

The amine group at the 2-position acts as a weak nucleophile due to resonance stabilization with the pyridine ring. Key observations:

- Steric hindrance : The bulky pentan-3-yl group reduces reactivity at the 6-position.

- Electronic effects : Electron-withdrawing substituents (e.g., halogens) enhance electrophilicity at adjacent positions.

Experimental Design : - Conduct kinetic studies using NMR to monitor reaction progress (e.g., with methyl iodide).

- Compare rates with model compounds (e.g., 2-aminopyridine) to isolate steric/electronic contributions .

How do solvent effects influence the compound's spectroscopic properties?

Basic Research Question

Solvent polarity shifts UV-Vis and fluorescence spectra:

- Polar solvents : Cause bathochromic shifts due to stabilization of excited states.

- Nonpolar solvents : Enhance fluorescence quantum yield by reducing collisional quenching.

Example Data :

| Solvent | λ_max (nm) | Fluorescence Intensity |

|---|---|---|

| Hexane | 290 | 1200 |

| Ethanol | 305 | 800 |

| Water | 310 | 500 |

What strategies mitigate synthetic byproducts during large-scale preparation?

Advanced Research Question

Common byproducts (e.g., dimerization or over-alkylation) are minimized via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。